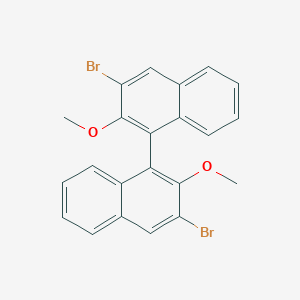

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-bromo-1-(3-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUKDIMHCCQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75714-60-2, 75714-59-9 | |

| Record name | (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75714-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: A Technical Guide

CAS Number: 75714-59-9

This technical guide provides an in-depth overview of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a chiral organic compound with significant applications in asymmetric synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, including experimental protocols and visual diagrams of key workflows.

Compound Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 75714-59-9 | [2] |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | [1][2] |

| Molecular Weight | 472.17 g/mol | [2] |

| Appearance | White to almost white powder to crystal | [1] |

| Purity | ≥98.0% (GC) | [1] |

| Optical Purity | Enantiomeric excess: ≥98.0% | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as THF, CH₂Cl₂, and toluene. | |

| InChI Key | DFTUKDIMHCCQIT-UHFFFAOYSA-N | |

| SMILES | COc1c(Br)cc2ccccc2c1-c1c(OC)c(Br)cc2ccccc12 |

Synthesis

The synthesis of this compound typically involves a three-step process starting from the commercially available (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL). The general synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: O-Methylation of (R)-BINOL

Objective: To synthesize (R)-2,2'-dimethoxy-1,1'-binaphthyl.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-BINOL (1.0 eq) in anhydrous THF.

-

Add a solution of sodium hydroxide (2.5 eq) in water to the flask and stir the mixture vigorously.

-

Slowly add dimethyl sulfate (2.2 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure (R)-2,2'-dimethoxy-1,1'-binaphthyl.

Experimental Protocol: Bromination of (R)-2,2'-dimethoxy-1,1'-binaphthyl

Objective: To synthesize this compound.

Materials:

-

(R)-2,2'-dimethoxy-1,1'-binaphthyl

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask, protected from light

-

Magnetic stirrer

-

Water, deionized

-

Sodium thiosulfate solution, saturated

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask protected from light, dissolve (R)-2,2'-dimethoxy-1,1'-binaphthyl (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography on silica gel (eluent: hexane/dichloromethane) to afford this compound as a white solid.

Applications in Asymmetric Catalysis

This compound serves as a valuable precursor for the synthesis of more complex chiral ligands. The bromine atoms at the 3 and 3' positions can be readily transformed into other functional groups, allowing for the fine-tuning of the ligand's steric and electronic properties. These tailored ligands are then employed in a variety of metal-catalyzed asymmetric reactions.

Caption: General workflow for the application of the title compound in asymmetric catalysis.

Role in Drug Development

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. Chiral ligands, such as those derived from this compound, are instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The ability to selectively synthesize one enantiomer over the other is a key challenge in modern pharmaceutical manufacturing, and the development of efficient asymmetric catalytic systems is paramount. Binaphthyl-based chiral ligands have been successfully employed in the synthesis of various drug molecules and their intermediates.

Safety Information

This compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May cause eye irritation and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

This technical guide provides a summary of the available information on this compound. For further details, researchers are encouraged to consult the primary literature.

References

In-Depth Technical Guide on (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: Synthesis, Properties, and Application in Chiral Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a key chiral intermediate in the synthesis of advanced phosphine ligands for asymmetric catalysis. This document details its physicochemical properties, outlines a robust synthetic pathway from readily available starting materials, and provides a detailed experimental protocol for its application in the preparation of a valuable diphosphine ligand.

Core Compound Data

This compound is a crystalline solid at room temperature. Its chirality arises from the atropisomerism of the binaphthyl backbone, which is sterically locked into a specific conformation. This defined three-dimensional structure is crucial for its role in inducing stereoselectivity in chemical reactions.

| Property | Value | Citations |

| Molecular Weight | 472.17 g/mol | [1][2][3] |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | [1][2][3] |

| Appearance | White to off-white powder or crystals | |

| CAS Number | 75714-59-9 | [2][3] |

| Enantiomeric Excess | Typically ≥98.0% | [3] |

| Purity (HPLC) | ≥95.0% | [2][3] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process commencing from the enantiopure starting material, (R)-1,1'-bi-2-naphthol ((R)-BINOL). The synthetic strategy involves the protection of the hydroxyl groups via methylation, followed by a regioselective bromination at the 3 and 3' positions. Subsequently, this versatile intermediate can be transformed into valuable chiral ligands, such as diphosphine ligands analogous to BINAP, through a lithium-halogen exchange and phosphination.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow from (R)-BINOL to the target compound and its subsequent application.

Experimental Protocol 1: Synthesis of (R)-2,2'-dimethoxy-1,1'-binaphthyl

This procedure details the methylation of the hydroxyl groups of (R)-BINOL.

Materials:

-

(R)-1,1'-bi-2-naphthol ((R)-BINOL)

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of (R)-BINOL (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous acetone, add dimethyl sulfate (2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-2,2'-dimethoxy-1,1'-binaphthyl as a white solid.

Experimental Protocol 2: Synthesis of this compound

This protocol describes the regioselective bromination of the methylated BINOL derivative.

Materials:

-

(R)-2,2'-dimethoxy-1,1'-binaphthyl

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-2,2'-dimethoxy-1,1'-binaphthyl (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield this compound as a white crystalline solid.

Experimental Protocol 3: Synthesis of (R)-3,3'-Bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-binaphthyl

This section details the application of the title compound in the synthesis of a chiral diphosphine ligand. This transformation is achieved via a directed ortho-metalation (DoM) strategy. The methoxy groups act as directing metalation groups, facilitating the lithium-halogen exchange at the adjacent positions.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Degassed saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.

-

Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

-

To the resulting deep-colored solution of the dilithiated species, add chlorodiphenylphosphine (2.4 eq) dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of degassed saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel under an inert atmosphere to afford the desired (R)-3,3'-Bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-binaphthyl ligand.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its role as a precursor to chiral ligands, which in turn modulate the stereochemical outcome of metal-catalyzed reactions. The logical relationship is a synthetic pathway, as depicted in the workflow diagram above. There are no known biological signaling pathways directly involving this compound.

Conclusion

This compound is a valuable and versatile chiral building block. The synthetic protocols provided herein offer a reliable route to this compound and demonstrate its utility in the preparation of sophisticated chiral phosphine ligands. These ligands are of significant interest to researchers in asymmetric catalysis, with potential applications in the development of stereoselective synthetic methods for pharmaceuticals and other fine chemicals. The defined stereochemistry and the potential for further functionalization make this and related binaphthyl derivatives a cornerstone in the toolbox of the modern synthetic chemist.

References

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a chiral organic compound of significant interest in asymmetric synthesis. This document details its physicochemical characteristics, provides experimental protocols for their determination, and outlines its role in catalytic processes.

Core Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chirality, arising from atropisomerism due to restricted rotation about the C1-C1' bond, makes it a valuable ligand for enantioselective catalysis.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | [1] |

| Molecular Weight | 472.17 g/mol | |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 180.0 to 185.0 °C | |

| Optical Rotation | +10.0 to +14.0 deg (c=1, CHCl₃) | |

| Purity | >98.0% (GC) | [1] |

| CAS Number | 75714-59-9 |

Spectroscopic Data

| Identifier | Value |

| SMILES | COc1c(Br)cc2ccccc2c1-c3c(OC)c(Br)cc4ccccc34 |

| InChI | 1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3 |

Note: Detailed 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data with full spectral assignments are essential for complete characterization and should be acquired for specific batches.

Solubility Profile

Experimental Protocols

Melting Point Determination

Method: Capillary Melting Point Method

Apparatus: Digital melting point apparatus.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Optical Rotation Measurement

Method: Polarimetry

Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm).

Procedure:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of chloroform (e.g., 1 g/100 mL).

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

A blank reading is taken with the pure solvent (chloroform).

-

The optical rotation of the sample solution is measured at a constant temperature.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is filtered into an NMR tube.

-

Analysis: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): A small amount of the crystalline sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Analysis: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a suitable mass analyzer. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.

-

Application in Asymmetric Catalysis: A Workflow

This compound is primarily utilized as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its C₂-symmetric backbone provides a well-defined chiral environment around the metal center, enabling high stereocontrol. A prominent application is in the enantioselective synthesis of homoallylic alcohols through the allylation of aldehydes.

Below is a generalized workflow for such a catalytic process.

Catalytic Cycle of Asymmetric Allylation

The following diagram illustrates a plausible catalytic cycle for the enantioselective allylation of an aldehyde using a chiral catalyst derived from this compound.

References

An In-depth Technical Guide on the Solubility of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl. The following guide provides a generalized, in-depth experimental protocol for determining the thermodynamic solubility of a crystalline organic compound, which is applicable to the target compound.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines a standard methodology for quantifying the solubility of crystalline organic compounds, such as this compound, in various organic solvents.

Data Presentation

While specific data for the target compound is unavailable, the following table provides a structured format for presenting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Example: Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Hexanes | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols

The determination of thermodynamic equilibrium solubility is crucial for understanding the behavior of a compound in various chemical processes. The shake-flask method is a widely recognized and reliable technique for obtaining this data.[1]

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of a solid organic compound in a specific solvent.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

High-purity organic solvents (e.g., toluene, dichloromethane, ethyl acetate, methanol, hexanes, acetonitrile, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is formed and that equilibrium can be reached.

-

Record the exact mass of the compound added.

-

Add a known volume of the desired solvent to the vial.[2]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the dissolved solid in the supernatant plateaus.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.[3] This step is critical to prevent artificially high solubility measurements.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted supernatant by using the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

3. Data Analysis and Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L.

-

The experiment should be performed in replicate (at least n=3) to ensure the precision and accuracy of the results.

-

Report the mean solubility and the standard deviation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the thermodynamic solubility of a crystalline organic compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide on the Spectral Analysis of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

Core Compound Characteristics

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl is a derivative of 1,1'-binaphthyl, characterized by the presence of bromine atoms at the 3 and 3' positions and methoxy groups at the 2 and 2' positions of the naphthalene rings. The "(R)" designation indicates the specific atropisomeric configuration of the molecule.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | |

| Molecular Weight | 472.17 g/mol | |

| CAS Number | 75714-59-9 | |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically >98.0% (by GC or HPLC) |

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will be complex due to the multiple, non-equivalent protons on the naphthalene rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.0 | Multiplets | 10H | Aromatic Protons |

| ~ 3.5 - 4.0 | Singlet | 6H | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display a larger number of signals corresponding to the 22 carbon atoms in the molecule. Due to the molecule's chirality and lack of a plane of symmetry, all 22 carbons are expected to be chemically non-equivalent, resulting in 22 distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 110 | Aromatic and Olefinic Carbons |

| ~ 60 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (from -OCH₃) |

| 1600 - 1450 | Strong | Aromatic C=C Bending |

| 1250 - 1000 | Strong | C-O Stretch (Aryl Ether) |

| 800 - 600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with a specific intensity ratio.

| m/z | Relative Intensity | Assignment |

| ~ 470, 472, 474 | Isotopic Pattern | Molecular Ion [M]⁺ |

| Varies | Varies | Fragments from loss of Br, OCH₃, etc. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds similar to this compound.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Acquisition:

-

Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Sample Preparation:

-

EI: Introduce a small amount of the sample directly into the ion source, often via a heated probe.

-

ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ion source.

-

-

Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for the spectral characterization of the target compound.

This guide serves as a foundational resource for the spectral analysis of this compound. For definitive spectral data, it is recommended to acquire it experimentally following the outlined protocols.

An In-Depth Technical Guide to the Synthesis of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a chiral biaryl compound of significant interest in asymmetric synthesis and materials science. This document details the synthetic strategy, experimental protocols, and characterization data for this important molecule.

Introduction

This compound is a derivative of the parent compound 1,1'-bi-2-naphthol (BINOL). The introduction of bromine atoms at the 3 and 3' positions of the binaphthyl core provides valuable handles for further functionalization through cross-coupling reactions, making it a versatile building block for the synthesis of more complex chiral ligands and materials. The methoxy groups at the 2 and 2' positions enhance the stability and solubility of the molecule. The inherent chirality of the binaphthyl backbone makes this compound and its derivatives particularly useful in asymmetric catalysis, a critical tool in modern drug development.

Synthetic Approach

The synthesis of this compound is achieved through a two-step process starting from commercially available (R)-BINOL. The first step involves the protection of the hydroxyl groups as methyl ethers. The key second step is a directed ortho-lithiation of the resulting (R)-2,2'-dimethoxy-1,1'-binaphthyl, followed by quenching the generated dianion with a suitable bromine source. Direct bromination of the BINOL dimethyl ether is not a viable route as it preferentially occurs at the 6,6'-positions.

The directed ortho-lithiation is facilitated by the coordinating effect of the methoxy groups, which direct the organolithium base to deprotonate the adjacent 3 and 3' positions.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 3,3'-disubstituted BINOL derivatives.

Synthesis of (R)-2,2'-Dimethoxy-1,1'-binaphthyl

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-BINOL (1.0 eq) in anhydrous THF.

-

Add a solution of sodium hydroxide (2.5 eq) in deionized water.

-

To the stirred biphasic mixture, add dimethyl sulfate (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-2,2'-dimethoxy-1,1'-binaphthyl as a white solid.

Synthesis of this compound

Materials:

-

(R)-2,2'-Dimethoxy-1,1'-binaphthyl

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled

-

Diethyl ether (Et₂O), anhydrous

-

Bromine (Br₂) or 1,2-Dibromoethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2,2'-dimethoxy-1,1'-binaphthyl (1.0 eq) and dissolve in anhydrous diethyl ether.

-

Add freshly distilled TMEDA (2.2 eq) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate (the dilithiated species) may be observed.

-

Cool the reaction mixture back to -78 °C.

-

Slowly add a solution of bromine (2.2 eq) in anhydrous diethyl ether or 1,2-dibromoethane (2.2 eq) to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess bromine) and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₆Br₂O₂ |

| Molecular Weight | 472.17 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| CAS Number | 75714-59-9 |

Analytical Data

| Analysis | Specification |

| Purity (GC) | >98.0%[1] |

| Purity (HPLC) | ≥95.0% |

| Enantiomeric Excess (ee) | ≥98.0% |

Note: Spectroscopic data from primary literature for the final product could not be definitively located. The following are expected chemical shifts based on the structure.

Expected Spectroscopic Data

| Spectroscopy | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.0-7.0 (m, 10H, Ar-H), 3.8-3.5 (s, 6H, -OCH₃). The aromatic region will show a complex multiplet pattern characteristic of the substituted binaphthyl system. |

| ¹³C NMR (CDCl₃) | δ (ppm): 155-110 (Ar-C), 60-55 (-OCH₃). The aromatic region will display multiple signals corresponding to the non-equivalent carbons of the naphthalene rings. The carbons bearing the bromine atoms are expected to be in the lower field region of the aromatic signals. |

| Mass Spec (MS) | Expected m/z for C₂₂H₁₆Br₂O₂: [M]+ at ~470, 472, 474 with the characteristic isotopic pattern for two bromine atoms. |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2950, 2850 (C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1250 (C-O stretch), ~750 (Ar C-H bend). |

Visualization of Synthetic Workflow

The synthesis of this compound can be visualized as a two-step workflow.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

Chiral ligands derived from this compound are employed in a variety of enantioselective transformations, which are crucial for the synthesis of single-enantiomer drug substances. The ability to introduce diverse substituents at the 3 and 3' positions via cross-coupling reactions allows for the fine-tuning of the steric and electronic properties of the resulting ligands, leading to improved enantioselectivity and reactivity in catalytic processes such as:

-

Asymmetric hydrogenation

-

Asymmetric carbon-carbon bond formation

-

Asymmetric heteroatom-carbon bond formation

These reactions are fundamental in the construction of complex chiral molecules that are often the active pharmaceutical ingredients in modern medicines. The development of novel, efficient, and highly selective chiral catalysts is a continuous effort in the pharmaceutical industry to enable more sustainable and cost-effective manufacturing of drugs.

Conclusion

The synthesis of this compound via a directed ortho-lithiation strategy provides a reliable route to this versatile chiral building block. The detailed protocols and compiled data in this guide are intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective preparation and utilization of this important compound. Further exploration of its applications in asymmetric catalysis is expected to lead to the discovery of new and improved methods for the synthesis of enantiomerically pure molecules.

References

A Technical Guide to the Chiral Purity of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Abstract

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl is an axially chiral biaryl compound of significant interest in asymmetric synthesis, where it serves as a precursor to valuable chiral ligands and catalysts. The stereochemical integrity of this molecule is paramount, as its enantiomeric purity directly influences the stereoselectivity of the reactions it mediates. This technical guide provides an in-depth overview of the methods used to determine and ensure the chiral purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in the synthesis, quality control, and application of this critical chiral building block.

Compound Specifications

This compound is a stable, crystalline solid. Its identity and typical commercial-grade purity are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 75714-59-9 | [1][2] |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | [1][2] |

| Molecular Weight | 472.17 g/mol | [2] |

| Appearance | White to off-white powder or crystal | [1] |

Table 2: Typical Quality Specifications

| Parameter | Specification | Method | Reference(s) |

| Chemical Purity | ≥95.0% to >98.0% | HPLC / GC | [1] |

| Optical Purity | ≥98.0% | Chiral HPLC | |

| (Enantiomeric Excess, ee) |

Synthetic Pathways and Chiral Integrity

The acquisition of enantiomerically pure this compound is typically achieved through one of two major strategies: asymmetric synthesis or chiral resolution of a racemic mixture. The choice of pathway has direct implications for the final chiral purity of the material.

-

Asymmetric Synthesis (Preferred Route): This approach involves the direct synthesis from an already enantiopure precursor. A common strategy is the regioselective bromination of (R)-2,2'-dimethoxy-1,1'-binaphthyl. This method is generally preferred as it avoids the challenging separation of enantiomers and often yields products with very high enantiomeric excess.

-

Chiral Resolution: This pathway begins with the non-stereoselective synthesis of racemic 3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl. The resulting 1:1 mixture of (R) and (S) enantiomers must then be separated. This can be accomplished through diastereomeric salt formation with a chiral resolving agent or, more commonly, by preparative chiral chromatography.

Caption: Synthetic approaches to enantiopure this compound.

Chiral Purity Determination: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive analytical technique for determining the enantiomeric excess (ee) of binaphthyl compounds.[3] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.

For binaphthyl derivatives, polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica support, have demonstrated broad applicability and excellent resolving power.[4][5][6]

Experimental Protocol: Chiral HPLC Analysis

The following is a representative protocol for the determination of the enantiomeric excess of this compound. Note: This method may require optimization for specific instrumentation and columns.

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

Table 3: Recommended Chiral HPLC Conditions

| Parameter | Recommended Setting | Rationale / Notes |

| Chiral Column | Chiralcel® AD-H, OD-H, or AS-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP. | These columns are well-documented for resolving axially chiral binaphthyls.[7] |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A standard normal-phase eluent for this class of compounds. The ratio can be adjusted (e.g., to 95:5 or 80:20) to optimize resolution and retention time.[7] |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. Lowering the flow rate may improve resolution but will increase analysis time.[7][8] |

| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times.[8] |

| Detection | UV at 254 nm | Binaphthyl systems exhibit strong absorbance at this wavelength. |

| Injection Vol. | 5 - 10 µL |

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 1 mL of the HPLC mobile phase (e.g., Hexane/Isopropanol mixture).[3]

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

Data Analysis and Calculation:

-

Inject the prepared sample onto the equilibrated HPLC system.

-

Identify the two peaks corresponding to the (R) and (S) enantiomers. The larger peak will be the major enantiomer, (R), and the smaller peak will be the minor enantiomer, (S).

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula:[3]

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Where:

-

Area_R = Peak area of the (R)-enantiomer

-

Area_S = Peak area of the (S)-enantiomer

-

Caption: Standard workflow for determining enantiomeric excess (ee) using chiral HPLC.

Other Analytical Methods

While chiral HPLC is the gold standard, other techniques can provide supporting information about the compound's purity and stereochemistry.

-

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. An enantiomerically pure sample of this compound will exhibit a specific optical rotation value ([α]). While useful for a quick check, it is less accurate for precise ee determination compared to HPLC, as impurities can affect the measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating or shift agent, it is sometimes possible to induce a chemical shift difference between enantiomers, allowing for their quantification by ¹H NMR. However, this method often requires specialized and expensive reagents and is less straightforward than HPLC.

Conclusion

The chiral purity of this compound is a critical quality attribute that dictates its performance in asymmetric synthesis. A robust and validated analytical method is essential for its accurate determination. Chiral HPLC with polysaccharide-based stationary phases stands as the most reliable and widely used technique for this purpose. The protocols and data presented in this guide provide a foundational framework for researchers to implement effective quality control measures, ensuring the stereochemical integrity of this important chiral building block in their synthetic endeavors.

References

- 1. This compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Cellulose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phases as effective tools for enantioselective HPLC separation of structurally different disubstituted binaphthyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enantioseparation of Binaphthol and Its Derivatives on Cellulose Tris(3,5-dimethylphenyl carbamate) [ouci.dntb.gov.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl. The information herein is intended to support the safe use of this compound in a laboratory setting, particularly within research and drug development.

Chemical and Physical Properties

This compound is a chiral organic compound often utilized as a precursor in the synthesis of chiral ligands and other complex molecules in asymmetric catalysis. A clear understanding of its fundamental properties is the first step in ensuring its safe handling.

| Property | Value |

| Chemical Formula | C₂₂H₁₆Br₂O₂ |

| Molecular Weight | 472.17 g/mol [1] |

| CAS Number | 75714-59-9[1] |

| Appearance | White to off-white powder or crystalline solid. |

| Purity | Typically ≥95.0% (HPLC)[1] |

| Optical Purity | Enantiomeric excess: ≥98.0%[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.

-

Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, a NIOSH-approved respirator for dusts should be worn.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.

Engineering Controls

-

Work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower should be readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

Given the nature of this compound as a precursor in organic synthesis, a common application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following is a generalized experimental protocol that should be adapted and optimized for specific substrates and reaction scales.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate glassware (Schlenk flask, condenser, etc.)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

Oven-dry all glassware and allow it to cool under an inert atmosphere.

-

To a Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a positive flow of inert gas.

-

Add the palladium catalyst to the flask.

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

-

-

Solvent Addition:

-

Add the degassed solvent to the reaction flask via a syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the desired biaryl product.

-

Waste Disposal

-

All waste containing this compound should be considered hazardous.

-

Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

-

Palladium-containing waste from catalytic reactions should be collected separately and handled as hazardous waste. The catalyst can be pyrophoric, especially after use, and should be kept wet with water.[1]

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction using this compound.

References

Structure Elucidation of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: A Technical Guide

Introduction

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl is a chiral organic compound belonging to the class of atropisomeric binaphthyls. These molecules possess axial chirality arising from hindered rotation around the C1-C1' single bond. This structural feature makes them valuable as chiral ligands in asymmetric catalysis and as chiral building blocks in supramolecular chemistry and materials science. The precise elucidation of their three-dimensional structure is paramount for understanding their function and for the rational design of new applications.

Physicochemical and Spectroscopic Data

The structural confirmation of a molecule like this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected and typically observed quantitative data.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₆Br₂O₂ |

| Molecular Weight | 472.17 g/mol |

| CAS Number | 75714-59-9 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 183-185 °C |

| Specific Rotation, [α]²⁰D | +12.0° (c 1.0, CHCl₃) |

Table 2: Representative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Note: The following data is illustrative for a 3,3'-disubstituted-2,2'-dimethoxy-1,1'-binaphthyl scaffold and may not represent the exact values for the target compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.05 | s | - | 2H | H-4, H-4' |

| 7.85 | d | 8.2 | 2H | H-5, H-5' |

| 7.35 | t | 7.6 | 2H | H-6, H-6' |

| 7.20 | t | 7.5 | 2H | H-7, H-7' |

| 7.05 | d | 8.4 | 2H | H-8, H-8' |

| 3.65 | s | - | 6H | -OCH₃ |

Table 3: Representative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Note: The following data is illustrative for a 3,3'-disubstituted-2,2'-dimethoxy-1,1'-binaphthyl scaffold and may not represent the exact values for the target compound.

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C-2, C-2' |

| 134.5 | C-4a, C-4a' |

| 132.0 | C-8a, C-8a' |

| 130.0 | C-4, C-4' |

| 128.5 | C-5, C-5' |

| 127.0 | C-6, C-6' |

| 126.0 | C-7, C-7' |

| 125.0 | C-8, C-8' |

| 120.0 | C-1, C-1' |

| 115.0 | C-3, C-3' |

| 61.0 | -OCH₃ |

Table 4: Mass Spectrometry and IR Spectroscopy Data

| Technique | Observed Data | Interpretation |

| Mass Spectrometry (EI) | m/z (%): 472/474/476 (M⁺, isotopic pattern for 2 Br) | Molecular ion peak corresponding to the molecular weight. |

| IR Spectroscopy (KBr, cm⁻¹) | ~3050 (Ar-H), ~2940, 2840 (C-H), ~1590, 1500 (C=C Ar), ~1250 (C-O), ~650 (C-Br) | Characteristic functional group absorptions. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of chiral compounds.

Synthesis of this compound

The synthesis typically starts from commercially available (R)-1,1'-bi-2-naphthol ((R)-BINOL).

Protocol:

-

Bromination of (R)-BINOL: To a solution of (R)-BINOL (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, a solution of bromine (2.2 equiv.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (R)-3,3'-dibromo-1,1'-bi-2-naphthol.

-

Methylation: The crude dibrominated BINOL is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). An excess of a methylating agent, such as dimethyl sulfate (e.g., 3.0 equiv.), and a base, such as anhydrous potassium carbonate (e.g., 4.0 equiv.), are added.

-

Reaction and Purification: The mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric purity is determined by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and a mobile phase typically consisting of a mixture of hexanes and isopropanol.

Circular Dichroism (CD) Spectroscopy: CD spectra are recorded on a spectropolarimeter in a suitable solvent (e.g., methanol or acetonitrile). The spectrum provides information about the absolute configuration of the chiral molecule.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the structure elucidation process.

A Technical Guide to (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: Availability, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a chiral organic compound, holds significance in the field of asymmetric synthesis. As a derivative of the well-established 1,1'-bi-2-naphthol (BINOL) ligand scaffold, its unique stereochemical and electronic properties make it a valuable tool for the development of stereoselective transformations. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, with a focus on its role in asymmetric catalysis.

Commercial Availability

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically supplied as a white to off-white powder or crystalline solid.

Table 1: Commercial Supplier Information

| Supplier | Product Number | Purity Specification |

| TCI | D2801 | >98.0% (GC)[1] |

| CymitQuimica | 3B-D2801 | >98.0% (GC)[1] |

| Sigma-Aldrich | 779652 | ≥95.0% (HPLC) (discontinued) |

Physicochemical and Safety Data

A thorough understanding of the compound's properties is crucial for its safe handling and effective application.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 75714-59-9 | |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | [1] |

| Molecular Weight | 472.17 g/mol | |

| Appearance | White to Almost white powder to crystal | [1] |

| Enantiomeric Excess (ee) | ≥98.0% | |

| SMILES | COc1c(Br)cc2ccccc2c1-c1c(OC)c(Br)cc2ccccc12 | |

| InChI | 1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3/t19-,20-/m1/s1 |

Table 3: Safety Information

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H319: Causes serious eye irritation. H335: May cause respiratory irritation. | GHS07 (Exclamation mark) | P261, P264, P271, P280, P304+P340+P312, P305+P351+P338 |

Data sourced from supplier safety information.

Synthesis Protocol

Disclaimer: The following protocol is an illustrative example based on similar transformations and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of (R)-2,2'-dimethoxy-1,1'-binaphthyl

-

To a solution of (R)-1,1'-bi-2-naphthol in a suitable aprotic solvent (e.g., anhydrous dimethylformamide or acetone), add a base such as potassium carbonate.

-

Add an excess of a methylating agent, for example, dimethyl sulfate or methyl iodide.

-

Heat the reaction mixture and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain (R)-2,2'-dimethoxy-1,1'-binaphthyl.

Step 2: Synthesis of this compound

-

Dissolve (R)-2,2'-dimethoxy-1,1'-binaphthyl in a dry ethereal solvent (e.g., diethyl ether) under an inert atmosphere (e.g., argon).

-

Add a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of n-butyllithium (n-BuLi) dropwise to facilitate ortho-lithiation.

-

Stir the reaction mixture at room temperature for several hours to ensure complete lithiation.

-

Cool the reaction mixture again to a low temperature and add a solution of bromine (Br₂) in a suitable solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Application in Asymmetric Catalysis: A Workflow Example

While specific applications of this compound are not extensively documented in readily available literature, its structural similarity to other 3,3'-disubstituted BINOL derivatives suggests its potential as a chiral ligand or catalyst in various asymmetric transformations. One such application is the asymmetric Petasis reaction, a multicomponent condensation of boronic acids with amines and aldehydes. The following workflow is based on the use of a similar (S)-3,3'-Br₂-BINOL catalyst in such a reaction.

Experimental Protocol: Asymmetric Petasis Reaction (Hypothetical, based on analogous systems)

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the chiral ligand, this compound (e.g., 20 mol%).

-

Reaction Setup: To the Schlenk tube, add the boronic acid (1.0 eq), the amine (1.2 eq), and the aldehyde (1.2 eq). Dissolve the components in a suitable solvent such as toluene.

-

Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperatures) for a designated period (e.g., 12-24 hours), monitoring the progress by TLC.

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

At present, there is no specific information in the searched literature detailing the involvement of this compound in biological signaling pathways. Its primary role is understood to be in the realm of chemical synthesis as a chiral ligand. The logical relationship in its application follows the principles of asymmetric catalysis, where the chiral ligand imparts stereochemical information to a metallic or non-metallic catalytic center, which in turn selectively catalyzes the formation of one enantiomer of the product over the other.

Conclusion

This compound is a readily available chiral building block with significant potential in asymmetric synthesis. While detailed application studies for this specific derivative are not widespread, its structural features suggest its utility as a ligand in a variety of catalytic reactions. The provided information on its properties, a generalized synthesis approach, and a hypothetical workflow for its application in an asymmetric Petasis reaction serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, encouraging further exploration of its catalytic capabilities.

References

Atropisomeric Binaphthyl Ligands: A Technical Guide to Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Atropisomeric binaphthyl ligands represent a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical in drug development and fine chemical production. Their unique structural feature—axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone—creates a stable and well-defined three-dimensional chiral environment. This guide provides an in-depth exploration of the synthesis, properties, and applications of these powerful ligands, complete with experimental protocols and quantitative data to support researchers in their practical applications.

The Core Concept: Atropisomerism in Binaphthyl Systems

Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the steric barrier is high enough to allow for the isolation of individual rotamers. In 1,1'-binaphthyl derivatives, such as the seminal ligands BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), the bulky naphthalene rings prevent free rotation around the pivotal C-C bond. This restricted rotation gives rise to two stable, non-superimposable, mirror-image conformers (enantiomers), designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the axial chirality. The high kinetic stability of these atropisomers is fundamental to their success as chiral ligands, as they maintain their stereochemical integrity throughout a catalytic cycle.

Caption: Atropisomerism in BINAP, illustrating the non-superimposable mirror-image relationship.

Synthesis of Binaphthyl Ligands

The synthesis of atropisomeric binaphthyl ligands predominantly begins with the racemic or enantiomerically pure 1,1'-bi-2-naphthol (BINOL). Enantiomerically pure BINOL is a crucial starting material and can be obtained through various resolution methods.

Synthesis of Enantiomerically Pure BINOL

A common method for resolving racemic BINOL involves the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.

Experimental Protocol: Resolution of Racemic BINOL

-

Salt Formation: Racemic BINOL (1.0 eq) is dissolved in a suitable hot solvent, such as methanol. To this solution, a resolving agent like N-benzylcinchonidinium chloride (1.0 eq) is added.

-

Crystallization: The solution is allowed to cool slowly to induce the crystallization of one of the diastereomeric salts. The precipitated salt is collected by filtration.

-

Liberation of Enantiopure BINOL: The collected diastereomeric salt is treated with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched BINOL, which can then be extracted with an organic solvent.

-

Purification: The extracted BINOL is purified by recrystallization to afford the enantiomerically pure product.

Synthesis of BINAP from BINOL

A widely adopted method for the synthesis of BINAP from enantiopure BINOL involves the conversion of the hydroxyl groups to triflates, followed by a nickel-catalyzed phosphinylation.

Caption: Synthetic workflow for the preparation of (R)-BINAP from (R)-BINOL.

Experimental Protocol: Synthesis of (R)-BINAP

-

Triflation of (R)-BINOL: To a solution of (R)-BINOL (1.0 eq) in pyridine at 0 °C, trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product, (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate), is extracted with an organic solvent, dried, and purified.

-

Nickel-Catalyzed Phosphinylation: In a glovebox, a mixture of (R)-BINOL-bis(triflate) (1.0 eq), diphenylphosphine (2.5 eq), NiCl₂(dppe) (0.1 eq), and DABCO (3.0 eq) in an anhydrous solvent like DMF is heated. The reaction progress is monitored by HPLC or ³¹P NMR. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography to yield (R)-BINAP.

Applications in Asymmetric Catalysis

Atropisomeric binaphthyl ligands have been successfully employed in a wide array of transition metal-catalyzed asymmetric reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphine groups or the binaphthyl backbone, allowing for optimization of reactivity and enantioselectivity for specific transformations.

Asymmetric Hydrogenation

The rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various prochiral substrates is a hallmark application of BINAP and its derivatives. These reactions are crucial for the industrial synthesis of chiral pharmaceuticals and fine chemicals.

Caption: Simplified catalytic cycle for Ru-BINAP catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with [RuCl((R)-BINAP)(p-cymene)]Cl (1 mol%) and the substrate, methyl acetoacetate (1.0 eq).

-

Reaction Setup: Anhydrous, degassed methanol is added as the solvent. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm H₂).

-

Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a set time (e.g., 12 hours).

-

Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product, methyl 3-hydroxybutanoate, is determined by chiral GC or HPLC analysis.

Table 1: Asymmetric Hydrogenation of Prochiral Ketones and Olefins with BINAP-type Ligands

| Entry | Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) |

| 1 | Methyl Acetoacetate | Ru(II) | (R)-BINAP | Methanol | 50 | 10 | >99 | 98 (R) |